An In-depth Technical Guide to 3-Methyl-4-Bromopyridine (CAS 3430-22-6): Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Methyl-4-Bromopyridine (CAS 3430-22-6): Properties, Synthesis, and Applications
Introduction: The Strategic Importance of 3-Methyl-4-Bromopyridine
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic value of a molecular building block is defined by its versatility, reactivity, and accessibility. 3-Methyl-4-Bromopyridine, also known as 3-Bromo-4-picoline, stands out as a critical heterocyclic intermediate.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom and a methyl group, offers a unique combination of electronic properties and reactive sites.[2] The bromine atom, a versatile functional handle, readily participates in a wide array of cross-coupling reactions, while the pyridine nitrogen and methyl group provide opportunities for further modification.
This guide provides an in-depth exploration of 3-Methyl-4-Bromopyridine, moving beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and handling. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound to leverage its full potential in complex molecular design and synthesis.[1]
Core Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in the laboratory. 3-Methyl-4-Bromopyridine typically presents as a clear, colorless to yellow or tan liquid or a white to off-white crystalline solid at room temperature.[1][3] Its solubility in common organic solvents like chloroform, methanol, and dichloromethane facilitates its use in a variety of reaction media.[3]
The following table summarizes the key physicochemical properties of 3-Methyl-4-Bromopyridine, compiled from authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 3430-22-6 | |
| Molecular Formula | C₆H₆BrN | |
| Molecular Weight | 172.02 g/mol | [4] |
| Appearance | Clear colorless to yellow liquid or solid | [1][3] |
| Boiling Point | 199-200 °C (lit.) | [3][5] |
| Density | 1.549 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n20/D) | 1.56 (lit.) | [5] |
| Flash Point | 79.4 °C (174.9 °F) - closed cup | |
| SMILES | Cc1ccncc1Br | |
| InChIKey | GSQZOLXWFQQJHJ-UHFFFAOYSA-N | [6] |
Spectral Data
Characterization of 3-Methyl-4-Bromopyridine is routinely achieved through standard spectroscopic methods. Spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available from various chemical suppliers and databases, providing the necessary fingerprints for identity and purity confirmation.[4][6][7] For instance, the ¹H NMR spectrum provides distinct signals for the aromatic protons and the methyl group, allowing for unambiguous structural verification.[6]
Synthesis Methodologies: A Protocol-Driven Approach
The industrial and laboratory-scale synthesis of 3-Methyl-4-Bromopyridine is critical to its availability. While several routes exist, two primary strategies dominate: the direct bromination of 4-methylpyridine and the Sandmeyer-type reaction of 3-amino-4-methylpyridine.[8]
Method 1: Direct Electrophilic Bromination of 4-Methylpyridine
This is a common and direct approach.[3][9] The pyridine ring is generally deactivated towards electrophilic substitution, necessitating harsh conditions like elevated temperatures and the use of a Lewis acid catalyst.
Causality Behind Experimental Choices:
-
Lewis Acid (AlCl₃): Aluminum chloride is employed to coordinate with the bromine molecule, polarizing the Br-Br bond and generating a more potent electrophilic species ("Br⁺" equivalent) capable of attacking the electron-deficient pyridine ring.
-
High Temperature (120°C): The elevated temperature provides the necessary activation energy to overcome the aromatic stability and deactivating effect of the ring nitrogen, driving the reaction forward.[5][8]
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents oxidation of the starting material and intermediates at high temperatures.[5]
Below is a representative experimental workflow for this synthesis.
Caption: Workflow for the synthesis of 3-Methyl-4-Bromopyridine.
Detailed Experimental Protocol: This protocol is adapted from established literature procedures and should only be performed by qualified personnel with appropriate safety measures.[5][8]
-
Reaction Setup: To a flask equipped with a stirrer, condenser, and nitrogen inlet, add aluminum chloride (0.07 mol) and potassium bromide (0.01 mol).[5]
-
Addition of Starting Material: Under a nitrogen atmosphere and with stirring, slowly add 4-methylpyridine (0.054 mol) to the flask at room temperature. Stir the resulting mixture for 1 hour.[5][8]
-
Heating and Bromination: Heat the reaction mixture to 120°C. Once the temperature is stable, add bromine (0.07 mol) dropwise over approximately 1 hour.[5][8]
-
Reaction: Maintain the reaction at 120°C with continuous stirring for 26 hours.[5][8]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into crushed ice with stirring. Adjust the pH to neutral using a sodium hydroxide solution.[5][8]
-
Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.[5]
-
Purification: Concentrate the organic phase. Purify the resulting crude oil by column chromatography using a petroleum ether and ethyl acetate eluent system to yield pure 3-Methyl-4-Bromopyridine.[5][8]
Method 2: Sandmeyer-Type Reaction
An alternative high-yield route involves the diazotization of 3-amino-4-methylpyridine followed by a Sandmeyer-type reaction.[10][11] This method often provides higher regioselectivity and can be performed under milder conditions, but it requires the synthesis of the amino precursor.
Causality Behind Experimental Choices:
-
Diazotization: 3-amino-4-methylpyridine is treated with hydrobromic acid and sodium nitrite at low temperatures (-5 to 0°C) to form an unstable diazonium salt. The low temperature is critical to prevent premature decomposition of this intermediate.
-
Copper(I) Bromide (Implied in Sandmeyer): In a classic Sandmeyer reaction, a copper(I) salt acts as a catalyst to facilitate the displacement of the diazonium group by a bromide ion. In this variation, the bromide source is hydrobromic acid and bromine, and the reaction proceeds to yield the final product with high efficiency.[10]
Chemical Reactivity and Core Applications
The synthetic utility of 3-Methyl-4-Bromopyridine stems from the reactivity of its C-Br bond. This site is a prime target for forming new carbon-carbon and carbon-heteroatom bonds, making it an indispensable intermediate in drug discovery.[2][9]
Key Applications:
-
Pharmaceutical Intermediates: It is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors, proton pump inhibitors, and potent phosphodiesterase type 4 (PDE4) inhibitors.[3][9]
-
Agrochemical Synthesis: The compound serves as a scaffold for novel herbicides and insecticides.[1][2]
-
Materials Science: It is used in the development of ligands for catalysis and functionalized heterocycles for advanced materials.[2]
The diagram below illustrates the principal transformations of 3-Methyl-4-Bromopyridine.
Caption: Key reactions involving 3-Methyl-4-Bromopyridine.
Protocol Example: Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.
-
Inert Atmosphere: In a reaction vessel under an inert atmosphere (Nitrogen or Argon), combine 3-Methyl-4-Bromopyridine (1.0 mmol), a boronic acid derivative (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture (typically 80-110°C) with stirring for several hours until TLC or LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by flash chromatography to obtain the biaryl product.
Safety, Handling, and Storage
Proper handling of 3-Methyl-4-Bromopyridine is essential to ensure laboratory safety. It is classified as an irritant and is harmful if inhaled or comes into contact with skin.[3][4][12] Adherence to the guidelines outlined in the Safety Data Sheet (SDS) is mandatory.[12]
| Hazard Information | GHS Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
(Data compiled from multiple sources)[4][13]
Handling Protocol:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[3][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, nitrile gloves, and a lab coat.[12]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Prevent entry into drains.[12][14]
Storage Protocol:
-
Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[3][13][15]
-
Container: Keep the container tightly closed and store in its original packaging.[3][14]
-
Incompatibilities: Store away from strong oxidizing agents.[14][15]
Conclusion
3-Methyl-4-Bromopyridine (CAS 3430-22-6) is more than just a chemical intermediate; it is a strategic enabler for innovation in the life sciences and material sciences. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, secure its role as a high-value building block. By understanding the causality behind its synthesis and handling protocols, researchers can safely and effectively unlock its potential to construct the complex molecular architectures that define the next generation of pharmaceuticals and advanced materials.
References
- Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Ningbo Inno Pharmchem Co.,Ltd.
- 3-Bromo-4-methylpyridine 96 3430-22-6. Sigma-Aldrich.
- 3-Bromo-4-methylpyridine 3430-22-6. Guidechem.
- 3-Bromo-4-methylpyridine | 3430-22-6. ChemicalBook.
- 3-Bromo-4-methylpyridine - Safety D
- 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum. ChemicalBook.
- 3-Bromo-4-methylpyridine 3430-22-6 wiki. Guidechem.
- 3-Bromo-4-methylpyridine synthesis. ChemicalBook.
- Method for preparing 3-bromo-4-methylpyridine.
- 3-Bromo-4-methylpyridine. Chem-Impex.
- 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630. PubChem.
- Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine. Ningbo Inno Pharmchem Co.,Ltd.
- SAFETY DATA SHEET for 3-BROMO-4-METHYLPYRIDINE. Fisher Scientific.
- SAFETY DATA SHEET for 4-Bromopyridine Hydrobromide. TCI EUROPE N.V.
- GHS SDS for 2-BROMO-3-METHYLPYRIDINE. Chemstock.
- SAFETY DATA SHEET for 3-Bromo-4-methylpyridine. Thermo Fisher Scientific.
- 3-Bromo-4-methylpyridine Inform
- 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. BenchChem.
- Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. BenchChem.
- A Technical Guide to 3-Bromopyridine-D4 for Researchers and Drug Development Professionals. BenchChem.
- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermedi
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 6. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum [chemicalbook.com]
- 7. 3430-22-6|3-Bromo-4-methylpyridine|BLD Pharm [bldpharm.com]
- 8. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. chemstock.ae [chemstock.ae]
- 15. fishersci.com [fishersci.com]
